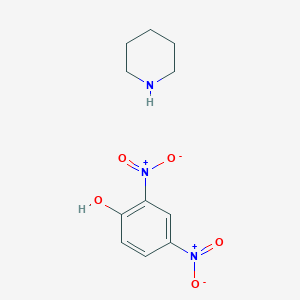
2-Ethyl-3,4-dimethylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3,4-dimethylpentanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a branched hydrocarbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-dimethylpentanenitrile typically involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The general reaction can be represented as follows: [ \text{R-X} + \text{NaCN} \rightarrow \text{R-CN} + \text{NaX} ] where R represents the hydrocarbon chain, and X is the halide group.
Industrial Production Methods: Industrial production of nitriles, including this compound, often involves the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is efficient for large-scale production.
化学反应分析
Types of Reactions: 2-Ethyl-3,4-dimethylpentanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products:
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted nitriles.
科学研究应用
2-Ethyl-3,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-3,4-dimethylpentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
相似化合物的比较
- 2-Methyl-3,4-dimethylpentanenitrile
- 2-Ethyl-3,4-dimethylhexanenitrile
- 2-Ethyl-3,4-dimethylbutanenitrile
Comparison: 2-Ethyl-3,4-dimethylpentanenitrile is unique due to its specific branching and the position of the nitrile group. This structural uniqueness can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
属性
CAS 编号 |
53153-90-5 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
2-ethyl-3,4-dimethylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-10)8(4)7(2)3/h7-9H,5H2,1-4H3 |
InChI 键 |
WPDFTDORVUCUIF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#N)C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


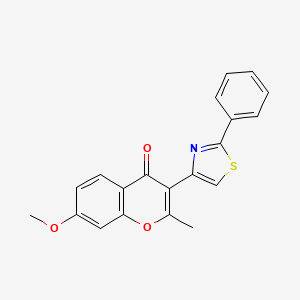
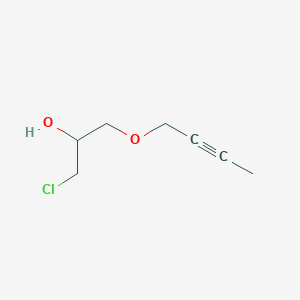
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
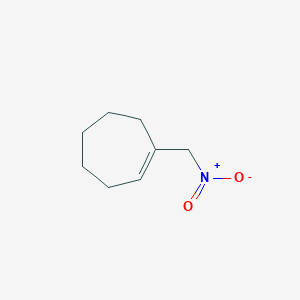

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
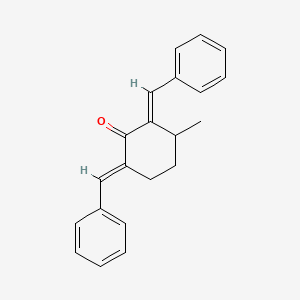
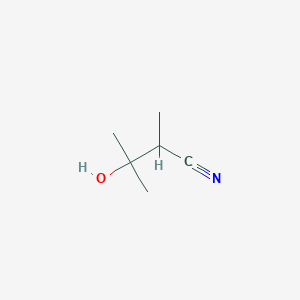

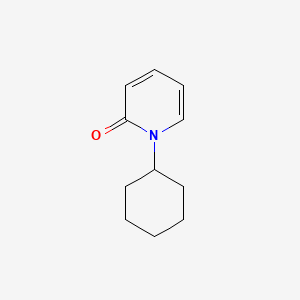
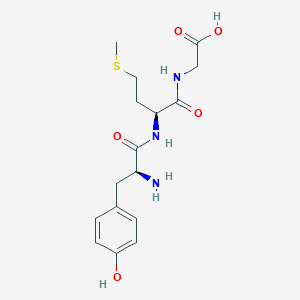
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
